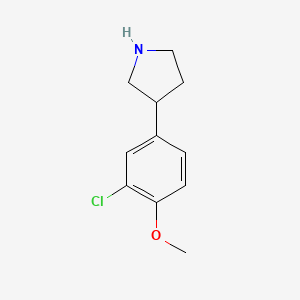

3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Description

Contextualization within Pyrrolidine (B122466) Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules, including natural products, alkaloids, and synthetic drugs. frontiersin.orgnih.gov Its prevalence stems from a unique combination of structural and chemical properties. The non-planar, puckered conformation of the saturated pyrrolidine ring provides a three-dimensional scaffold that is ideal for exploring pharmacophore space, a key consideration in drug design. nih.govresearchgate.net This contrasts with flat, aromatic systems and allows for specific spatial arrangements of substituents, which can lead to precise interactions with biological targets like proteins and enzymes. nih.govnbinno.com

The pyrrolidine scaffold is considered a "privileged scaffold" because it is a recurring motif in many successful therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. frontiersin.orgnbinno.com Over 60 drugs approved by the U.S. Food and Drug Administration (FDA) contain the pyrrolidine substructure. lifechemicals.com The interest in this scaffold is driven by several factors:

Stereochemical Complexity: The pyrrolidine ring contains stereogenic centers, and the specific stereoisomers of a molecule can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govnih.gov

Synthetic Accessibility: A wide range of synthetic methods have been developed for constructing and functionalizing the pyrrolidine ring, making its derivatives accessible for research and development. frontiersin.orgmdpi.com

Research into pyrrolidine derivatives is robust, with continuous exploration of their potential as antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory agents. frontiersin.orgnih.gov

Significance of the 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Moiety in Advanced Synthetic Strategies

The this compound moiety is a specific example of a 3-aryl pyrrolidine, a class of compounds recognized for its potent and selective biological activities. chemrxiv.org The direct attachment of an aryl group to the 3-position of the pyrrolidine ring is a key structural feature in ligands for serotonin (B10506) and dopamine (B1211576) receptors, among other biological targets. chemrxiv.org The synthesis of these structures is therefore a significant focus of modern organic chemistry.

Advanced synthetic strategies are employed to construct the 3-aryl pyrrolidine core with high efficiency and stereochemical control. Palladium-catalyzed reactions, such as the hydroarylation of pyrrolines, have emerged as a powerful method for this purpose. nih.govresearchgate.net These methods allow for the direct formation of the C-C bond between the pyrrolidine and aryl rings from readily available precursors. nih.gov Other synthetic routes include 1,3-dipolar cycloaddition reactions and various multi-component reactions that can build the heterocyclic ring system in a single step. tandfonline.comtandfonline.com

The specific substitution pattern on the phenyl ring—a chloro group at the 3-position and a methoxy (B1213986) group at the 4-position—is crucial. These substituents are frequently used in medicinal chemistry to fine-tune a molecule's properties:

Chlorine: The inclusion of a chlorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov It is a common feature in many FDA-approved drugs and can enhance binding affinity to target proteins. nih.gov

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. Its presence can also affect how the compound is metabolized.

The this compound moiety thus represents a valuable building block. Its pre-defined structure and functionalization allow chemists to incorporate this "privileged" fragment into larger, more complex molecules during the synthesis of novel therapeutic candidates. chemrxiv.org

Below is a table summarizing some modern synthetic approaches to 3-aryl pyrrolidines.

| Synthetic Method | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed Hydroarylation | Palladium catalyst, ligands (e.g., phosphines) | Direct C-H arylation of pyrrolines; broad substrate scope. nih.govresearchgate.net |

| Rhodium-Catalyzed Asymmetric Hydroarylation | Chiral Rhodium complex | Provides enantiomerically enriched 3-arylpyrrolidines. chemrxiv.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, substituted alkenes | Forms the pyrrolidine ring with high stereocontrol. tandfonline.comtandfonline.com |

| Reductive Mizoroki-Heck Reaction | Palladium catalyst, hydride source | An alternative to traditional Heck reactions that yields the saturated pyrrolidine product. researchgate.net |

Overview of Contemporary Research Trajectories

The this compound scaffold and its derivatives are being explored in several contemporary research areas, primarily focused on the discovery of new therapeutic agents. The specific arrangement of the substituted phenyl group and the pyrrolidine ring makes it an attractive starting point for developing ligands that can interact with specific biological receptors.

One significant area of research involves the development of CCR5 receptor antagonists . The CCR5 receptor is a key co-receptor used by the HIV-1 virus to enter host cells. A series of 1,3,4-trisubstituted pyrrolidines have been identified as potent CCR5 antagonists, and research has shown that the activity is highly dependent on the stereochemistry of the pyrrolidine ring. researchgate.net The 3-aryl substituent is a critical component of these antagonists, and variations of this group, including substituted phenyl rings, are investigated to optimize binding affinity and antiviral activity. researchgate.net

Another research trajectory is in the field of oncology . Derivatives incorporating a substituted phenylpyrazole scaffold attached to a pyrrolidine-like structure have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, such as human melanoma. researchgate.net The 3-chloro-5-methoxyphenyl group, structurally related to the moiety , was a key component of these potent compounds. researchgate.net

Furthermore, the this compound structure serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a component of known impurities of the drug Avanafil , which is a phosphodiesterase type 5 (PDE5) inhibitor. nih.govpharmaffiliates.com The synthesis and characterization of such molecules are vital for pharmaceutical quality control and development.

The broader field of substituted pyrrolidines continues to expand, with investigations into their potential as anti-diabetic, anti-inflammatory, and neuroprotective agents, indicating that the this compound moiety may find applications in these areas as well. nih.govtandfonline.com

The following table provides computed physicochemical properties for a structurally similar compound, 3-(3-Chloro-2-fluoro-4-methoxyphenyl)pyrrolidine, to offer representative data for this class of molecules.

| Property | Value | Reference |

| Molecular Weight | 229.68 g/mol | nih.gov |

| Molecular Formula | C11H13ClFNO | nih.gov |

| XLogP3-AA | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 21.3 Ų | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-3-2-8(6-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |

InChI Key |

MYDSFTGUTPWPKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCNC2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloro 4 Methoxyphenyl Pyrrolidine and Analogues

Enantioselective Synthesis Approaches to Pyrrolidine (B122466) Scaffolds

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery. Consequently, numerous strategies have been devised to control the stereochemistry of the pyrrolidine ring during its synthesis. These approaches can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and organocatalysis.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This approach is highly efficient and is a preferred method in synthetic chemistry.

Rhodium-catalyzed asymmetric synthesis has proven effective for preparing optically active 3-arylpyrrolidine precursors. A notable method involves the enantioselective 1,4-addition of arylboronic acids to fumaric esters, catalyzed by a Rh(I) complex with a chiral diene ligand. This reaction produces chiral 2-arylsuccinates with high yields and excellent enantioselectivity, which can then be converted into the desired 3-arylpyrrolidines. researchgate.net

Palladium catalysis is also a powerful tool for the enantioselective construction of pyrrolidine rings. One such method is the asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, allows for the formation of highly functionalized pyrrolidines with excellent yields and high enantiomeric excess (ee). The reaction proceeds through a zwitterionic Pd-TMM intermediate, and its stepwise nature allows for the effective transfer of chirality. nih.gov

Another significant advancement in asymmetric catalysis is the development of catalytic C-H insertion reactions. Rhodium(II) catalysts have been used for consecutive C-H insertions into a pyrrolidine moiety to create C2-symmetrical disubstituted pyrrolidines with high enantio- and diastereocontrol. organic-chemistry.orgnih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Rh(I) / Chiral Diene Ligand | Conjugate Addition | Arylboronic acids, Fumaric esters | Chiral 2-Arylsuccinates | Yields up to 99%, enantioselectivities >99% ee. | researchgate.net |

| Pd(dba)₂ / Chiral Phosphoramidite Ligand | [3+2] Cycloaddition | Trimethylenemethane (TMM) donor, Imines (N-Boc or N-Aryl) | Substituted Pyrrolidines | Tolerant of a wide variety of imine acceptors, providing excellent yields and selectivities. | nih.gov |

| Rhodium(II) complex | C-H Insertion | Pyrrolidine, Donor-acceptor diazo precursors | C₂-Symmetrical Pyrrolidines | High enantio- and diastereocontrol. | organic-chemistry.orgnih.gov |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis involves temporarily incorporating a chiral molecule into the substrate. This auxiliary group directs the stereochemical outcome of a subsequent reaction before being removed, yielding an enantiomerically enriched product.

A prominent example is the use of N-tert-butanesulfinyl imines as chiral precursors. The N-tert-butanesulfinyl group acts as a powerful chiral director in 1,3-dipolar cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. nih.govrsc.org This method allows for the diastereoselective synthesis of proline derivatives with up to four stereogenic centers. The reaction often proceeds with high regio- and diastereoselectivity, and the chiral auxiliary can be subsequently cleaved to afford the free amine. nih.govrsc.org The stereochemical outcome can often be controlled by the choice of Lewis acid catalyst, which can promote the formation of cycloadducts with opposite stereochemistry. nih.gov

| Chiral Auxiliary | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| N-tert-butanesulfinyl group | [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | High diastereoselectivity, formation of up to four stereocenters, auxiliary is readily removable. | nih.govrsc.org |

| Phenylglycinol-derived imines | Diastereoselective Allylation / Cyclization | Imines, Allylating agents | A flexible method for preparing pyrrolidine-based ligands with enantioselectivities up to 84% ee. | nih.gov |

Organocatalytic Strategies

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. acs.org Pyrrolidine-based catalysts, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), are particularly effective in aminocatalysis. acs.orgnih.gov

The organocatalytic asymmetric [3+2] cycloaddition is a powerful strategy for constructing the pyrrolidine scaffold. nih.gov This reaction often involves the reaction of azomethine ylides with various electron-deficient olefins. Chiral Brønsted acids, such as phosphoric acids, can catalyze these transformations, yielding highly functionalized pyrrolidines with excellent enantioselectivities. nih.govacs.org

Another common organocatalytic approach is the asymmetric Michael addition. For instance, the addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral pyrrolidine derivative, can generate γ-nitro carbonyl compounds. acs.orgnih.gov These intermediates can then be cyclized and reduced to form 3-substituted pyrrolidines. The catalyst's structure, particularly bulky substituents, can create a sterically demanding environment to control the stereochemical outcome. acs.org

| Catalyst Type | Reaction Type | Reactants | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | 'Clip-Cycle' aza-Michael | Cbz-protected bis-homoallylic amines, Thioacrylate | Enantioenriched Pyrrolidines | Forms 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. | acs.org |

| Diaryprolinol Silyl Ether | Michael Addition | Aldehydes, Nitroolefins | γ-Nitro Aldehydes | High yields and enantioselectivities (up to 99% ee) for the initial adduct. | |

| Proline-based Peptides | Aldol (B89426) Reaction | Ketones, Aldehydes | β-Hydroxy Ketones | Can be performed in environmentally friendly media like water or under solvent-free conditions. | nih.gov |

Transition Metal-Catalyzed Coupling Reactions in Phenylpyrrolidine Synthesis

Transition metal catalysis is indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, providing direct routes to complex molecules like 3-arylpyrrolidines. Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed reactions have revolutionized the synthesis of aryl-substituted compounds. A highly effective and direct method for synthesizing 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This process couples an aryl halide directly with the pyrroline (B1223166) double bond, followed by reduction, to yield the 3-arylpyrrolidine in a single step. The reaction has a broad substrate scope and can be used to directly synthesize drug-like molecules.

The Mizoroki-Heck reaction is another valuable palladium-catalyzed method. The arylation of N-acyl pyrrolines with arenediazonium salts or aryl halides can lead to 3-aryl-2-pyrrolines, which can then be reduced to the corresponding 3-arylpyrrolidines. The regiochemistry of these reactions can sometimes be unpredictable, but chelation control can be used to direct the outcome, particularly with N-alkyl substrates.

Furthermore, enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been developed. This method involves the asymmetric lithiation of N-Boc pyrrolidine in the presence of a chiral ligand like (-)-sparteine, followed by a palladium-catalyzed Negishi coupling with an aryl halide. This approach provides a route to chiral 2-arylpyrrolidines, which are structurally related to the 3-aryl targets.

| Reaction Type | Catalyst/Ligand | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroarylation | Pd(OAc)₂ / SPhos | N-Alkyl Pyrrolines, Aryl Halides | 3-Arylpyrrolidines | Direct, single-step synthesis with broad scope. | |

| Mizoroki-Heck | Palladium complex | N-Acyl Pyrrolines, Arenediazonium salts | 3-Aryl-2-pyrrolines | Precursor to 3-arylpyrrolidines via reduction. | |

| Asymmetric α-Arylation (Negishi Coupling) | Pd(dba)₂ / P(o-tol)₃ | N-Boc Pyrrolidine, Aryl Halides | (R)- or (S)-2-Arylpyrrolidines | Enantioselective route using a chiral ligand for lithiation. |

Copper-Catalyzed Amination and Arylation Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a cost-effective alternative to palladium catalysis for C-N and C-C bond formation. These methods are increasingly applied to the synthesis of nitrogen heterocycles.

Copper-catalyzed intramolecular C-H amination provides a direct route to the pyrrolidine ring. Using complexes like [TpxCuL] (Tpx = tris(pyrazolyl)borate), N-fluoride amides can undergo cyclization via intramolecular C-H amination to form pyrrolidines in good yields. This method is effective for activating remote, unactivated C(sp³)-H bonds.

For the introduction of the aryl group, copper-catalyzed arylation reactions are highly relevant. An enantioselective arylation–cyclization cascade has been developed using a combination of diaryliodonium salts and asymmetric copper catalysis. This strategy allows for the rapid construction of C(3)-aryl pyrroloindolines, which share a core structural motif with 3-arylpyrrolidines. The proposed mechanism involves the oxidative addition of a Cu(I) complex to the diaryliodonium salt, creating a chiral Cu(III)-aryl species that then undergoes nucleophilic attack by the indole (B1671886) and subsequent cyclization.

Furthermore, copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported for the synthesis of 2-arylpyrrolidines. The reaction proceeds through radical intermediates and demonstrates the utility of copper in forming the pyrrolidine ring while simultaneously installing an aryl substituent. While this method yields 2-arylpyrrolidines, its principles could potentially be adapted for 3-aryl analogues.

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Intramolecular C(sp³)-H Amination | [TpˣCuL] complex | N-fluoride amides | Pyrrolidines | Mild and effective for remote, unactivated C-H bonds. | organic-chemistry.org |

| Arylation-Cyclization Cascade | Cu(I) / Chiral Ligand | Tryptamine derivatives, Diaryliodonium salts | Enantioenriched C(3)-Aryl Pyrroloindolines | Rapid, enantioselective construction of a related scaffold. | nih.govnih.gov |

| Intermolecular Carboamination | Cu(II) / MnO₂ | Vinylarenes, Potassium β-aminoethyltrifluoroborates | 2-Arylpyrrolidines | Occurs under mild conditions via radical intermediates. | nih.gov |

Cyclization Reactions for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is the foundational step in the synthesis of the target molecule. Among the myriad of available methods, cycloaddition reactions represent a powerful and convergent approach to this five-membered heterocycle.

Intramolecular Cycloadditions

Intramolecular cycloadditions offer an efficient route to fused and bridged bicyclic systems containing a pyrrolidine ring by forming two bonds in a single, often stereocontrolled, step. acs.orgmdpi.com These reactions typically involve a molecule containing both a 1,3-dipole or its precursor and a dipolarophile, tethered together.

One common strategy involves the intramolecular cycloaddition of azomethine ylides, where the alkene dipolarophile is tethered to the carbon or nitrogen atom of the ylide. acs.org When the tether is on a carbon atom, fused ring systems are produced, while a nitrogen tether leads to bridged bicyclic products. acs.org The stereochemistry of the alkene is generally preserved in the final pyrrolidine product, indicating a concerted cycloaddition mechanism. acs.org

For instance, a substrate containing an N-allyl group and an aldehyde can be condensed with an amino acid to generate an intermediate azomethine ylide. This ylide can then undergo a thermal or Lewis acid-catalyzed intramolecular [3+2] cycloaddition to form a pyrrolidine-containing bicyclic system. The specific substitution pattern of the target molecule, 3-(3-chloro-4-methoxyphenyl)pyrrolidine, would require a precursor designed to place the aryl group at the desired position upon cyclization.

| Precursor Type | Reaction Conditions | Product Type | Diastereoselectivity | Reference |

| N-allylated aldehyde + Glycine ester | Heat or Lewis Acid | Fused bicyclic pyrrolidine | Often high, endo-preference | acs.org |

| Alkene-tethered imine (from aldehyde) | Metal catalyst | Fused bicyclic pyrrolidine | Substrate dependent | mdpi.com |

| 5-Azidoallenes | Thermolysis | Bicyclic/Tricyclic pyrrolidines | High | nih.gov |

1,3-Dipolar Cycloaddition Routes

The intermolecular [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most versatile and widely employed methods for constructing the pyrrolidine ring. nih.govmdpi.comresearchgate.net This reaction can generate multiple stereocenters in a single step with a high degree of regio- and stereocontrol. nih.gov

The synthesis of a 3-arylpyrrolidine like this compound can be envisioned via the reaction of an azomethine ylide with a styrene (B11656) derivative. A common method for generating the azomethine ylide in situ is the condensation of an α-amino acid, such as sarcosine (B1681465) (N-methylglycine), with an aldehyde.

A plausible pathway to the target compound would involve the reaction of an imine derived from an α-amino acid ester and a non-aromatic aldehyde with a substituted styrene, such as 1-chloro-2-methoxy-4-vinylbenzene. Alternatively, and more convergently, an azomethine ylide can be generated from the condensation of 3-chloro-4-methoxybenzaldehyde (B1194993) and an amino ester, which then reacts with a suitable dipolarophile like acrolein or methyl acrylate. The resulting cycloadduct would be a highly functionalized pyrrolidine that can be further modified to yield the final product. The stereochemical outcome of these cycloadditions can often be controlled through the use of chiral metal catalysts, making it a powerful tool for asymmetric synthesis. nih.govrsc.orgrsc.org

| Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product | Stereoselectivity | Reference |

| Benzaldehyde, Methyl Glycinate | N-Phenylmaleimide | Ag(I)/Fesulphos | exo-Pyrrolidine | 99% ee | nih.gov |

| Isatin, Sarcosine | Dimethyl fumarate | Cu(OAc)₂ | Spirooxindole-pyrrolidine | up to 98% ee | nih.gov |

| Glycine Imino Ester | 1,1-Difluorostyrene | Cu(I)/TF-BiphamPhos | 3,3-Difluoropyrrolidine | >20:1 dr, 97% ee | rsc.org |

Advanced Functionalization of Pyrrolidine Precursors

Once the core pyrrolidine ring is established, advanced functionalization strategies are required to introduce the specific 3-(3-chloro-4-methoxyphenyl) moiety with the correct regiochemistry and, if desired, stereochemistry.

Stereoselective Introduction of the 3-(3-Chloro-4-methoxyphenyl) Moiety

Achieving stereocontrol at the C3 position of the pyrrolidine ring is a significant synthetic challenge. Modern catalytic methods provide powerful solutions for the stereoselective introduction of aryl groups onto a pre-existing heterocyclic scaffold.

One prominent method is the transition metal-catalyzed asymmetric hydroarylation of 3-pyrroline (B95000). Rhodium-catalyzed asymmetric hydroarylation has been shown to produce 3-arylpyrrolidines with high enantioselectivity. researchgate.net This reaction typically involves a chiral diphosphine ligand, such as (S)-BINAP, which coordinates to the rhodium center and controls the facial selectivity of the aryl addition to the double bond.

Similarly, palladium-catalyzed hydroarylation reactions can be employed. researchgate.netnih.gov These reactions can proceed via a Mizoroki-Heck-type mechanism, where an aryl halide (e.g., 1-chloro-4-iodo-2-methoxybenzene) undergoes oxidative addition to a palladium(0) complex, followed by insertion of the 3-pyrroline and subsequent reductive elimination to yield the 3-arylpyrrolidine. The choice of N-substituent on the pyrroline is critical, as N-alkyl pyrrolines tend to favor the desired hydroarylation product, whereas N-acyl pyrrolines can lead to other side reactions. researchgate.netnih.gov

Another approach involves the palladium-catalyzed C(sp³)–H arylation of a pre-functionalized pyrrolidine. morressier.comresearchgate.net By installing a directing group at a specific position (e.g., C3), it is possible to direct the arylation to an adjacent C-H bond with high regio- and stereoselectivity. morressier.comresearchgate.net

| Reaction Type | Substrate | Aryl Source | Catalyst System | Key Features | Reference |

| Asymmetric Hydroarylation | N-Boc-3-pyrroline | Arylboronic acid | Rh(acac)(cod) / Chiral diene | High enantioselectivity | researchgate.net |

| Reductive Mizoroki-Heck | N-Alkyl-3-pyrroline | Aryl halide | Pd(OAc)₂ / Ligand | Good scope, avoids β-hydride elimination | researchgate.netnih.gov |

| Directed C-H Arylation | C3-Amide Pyrrolidine | Aryl iodide | Pd(OAc)₂ | High regio- and stereoselectivity | morressier.comresearchgate.net |

| Allylic C-H Functionalization | trans-Alkene | 4-Aryl-1-sulfonyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | Stereodefined β-arylpyrrolidines | acs.org |

Regioselective Halogenation and Methoxylation Strategies

The introduction of the chloro and methoxy (B1213986) substituents onto the phenyl ring can be accomplished either by starting with a pre-functionalized aryl precursor or by functionalizing the aryl moiety after its attachment to the pyrrolidine ring. The latter approach requires robust and regioselective aromatic substitution reactions.

Assuming a precursor such as 3-(4-methoxyphenyl)pyrrolidine, the task is to introduce a chlorine atom specifically at the C3 position of the phenyl ring (ortho to the methoxy group and meta to the pyrrolidine substituent). The methoxy group is a strong ortho-, para-directing activator in electrophilic aromatic substitution. Since the para position is blocked by the pyrrolidine ring, chlorination is directed to the ortho positions. The challenge lies in achieving monochlorination and selecting the desired C3 position over the C5 position.

Reagents such as N-chlorosuccinimide (NCS) are commonly used for mild chlorination. tcichemicals.com The regioselectivity can be influenced by the solvent and catalyst. chemrxiv.orgchemrxiv.org For example, palladaelectro-catalyzed methods have shown high regioselectivity in the chlorination of arenes. chemrxiv.orgchemrxiv.org The steric bulk of the pyrrolidine substituent may influence the regiochemical outcome, potentially favoring substitution at the less hindered ortho position.

Conversely, if starting with a precursor like 3-(3-chlorophenyl)pyrrolidine, a methoxy group must be introduced at the C4 position. This typically requires a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed process, as direct electrophilic methoxylation is challenging. An SNAr reaction would require activation by a strongly electron-withdrawing group, which is not present. Therefore, a more viable route would be a copper- or palladium-catalyzed methoxylation of an aryl halide, such as 3-chloro-4-iodophenyl-pyrrolidine, using a methoxide (B1231860) source.

| Transformation | Substrate | Reagent(s) | Key Outcome | Reference |

| Electrophilic Chlorination | 3-(4-Methoxyphenyl)pyrrolidine | N-Chlorosuccinimide (NCS) | ortho-Chlorination directed by OMe group | tcichemicals.com |

| Electrophilic Chlorination | 2-Aryl Pyridine | Pd(OAc)₂, Ethyl Chloroformate | Regioselective C-H chlorination | chemrxiv.orgchemrxiv.org |

| Electrophilic Iodination | 3,5-Dichloroanisole | Ag₂SO₄ / I₂ | para-Iodination to OMe group | nih.gov |

| Nucleophilic Etherification | 3,4-Dichloronitrobenzene | 4-Chlorophenol, KOH, Cu | SNAr for diaryl ether synthesis | nih.gov |

Mechanistic Investigations of Reactions Involving 3 3 Chloro 4 Methoxyphenyl Pyrrolidine

Elucidation of Reaction Pathways for Pyrrolidine (B122466) Derivatization

The derivatization of the pyrrolidine core, such as in 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, can proceed through various reaction pathways. Common derivatizations involve N-alkylation, N-acylation, and functionalization of the pyrrolidine ring itself. The specific pathway is often dictated by the reagents, catalysts, and reaction conditions employed.

One of the most versatile methods for pyrrolidine synthesis and derivatization is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. rsc.orgnih.gov This approach allows for the construction of the pyrrolidine ring with a high degree of stereocontrol. The reaction pathway can be influenced by the choice of metal catalyst and ligand, leading to different stereoisomers from the same starting materials. rsc.org For instance, the use of different chiral ligands in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions can lead to either exo or endo products with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Another common pathway for derivatization involves the functionalization of existing pyrrolidine rings. For example, transition-metal-catalyzed hydroalkylation reactions of 3-pyrrolines can be tuned to achieve either C2- or C3-alkylation depending on the catalyst system used. Cobalt catalysts typically favor C2-alkylation, while nickel catalysts promote C3-alkylation, showcasing how the reaction pathway can be selectively controlled. organic-chemistry.org

In the context of this compound, derivatization would likely focus on the secondary amine. N-alkylation would typically proceed via an SN2 pathway, where the nitrogen atom acts as a nucleophile. N-acylation would involve nucleophilic attack of the nitrogen on the carbonyl carbon of an acylating agent.

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding the rates of reaction steps and identifying the rate-determining step of a transformation. While specific kinetic data for reactions of this compound are not available, general principles from related systems can be applied.

The table below illustrates hypothetical kinetic data for a generic pyrrolidine derivatization reaction, highlighting how changes in substituent or catalyst can affect the reaction rate.

| Entry | Reactant | Catalyst | Rate Constant (k, s⁻¹) |

| 1 | Pyrrolidine | None | 1.2 x 10⁻⁵ |

| 2 | Pyrrolidine | Lewis Acid | 3.5 x 10⁻³ |

| 3 | 3-Substituted Pyrrolidine | None | 8.9 x 10⁻⁶ |

| 4 | 3-Substituted Pyrrolidine | Lewis Acid | 2.1 x 10⁻³ |

This illustrative data suggests that the presence of a catalyst significantly increases the reaction rate, and substitution on the pyrrolidine ring can have a modest impact on the kinetics.

Transition State Analysis in Synthetic Protocols

Transition state analysis, often aided by computational chemistry, provides insights into the geometry and energy of the highest energy point along the reaction coordinate. This analysis is crucial for explaining the observed stereoselectivity in many synthetic protocols for pyrrolidines.

In asymmetric 1,3-dipolar cycloadditions, the stereochemical outcome is determined by the facial selectivity of the dipolarophile addition to the azomethine ylide, which is controlled by the geometry of the transition state. Chiral ligands on the metal catalyst create a chiral environment that favors one transition state geometry over others, leading to high enantioselectivity. rsc.org Molecular Electron Density Theory (MEDT) has been used to analyze the transition states of such cycloaddition reactions, revealing the electronic and steric factors that govern selectivity. nih.govmdpi.com

Quantum-chemical analysis of fluorinated pyrrolidines has shown that stereoelectronic effects, such as the gauche and anomeric effects, play a significant role in stabilizing specific conformations and transition states. beilstein-journals.org For this compound, the substituents on the phenyl ring and the chloro group at the 3-position would influence the stability of different transition states in its reactions, thereby affecting product distribution and stereochemistry.

The following table presents a hypothetical transition state energy comparison for the formation of two diastereomers in a pyrrolidine derivatization reaction.

| Transition State | Diastereomer Formed | Calculated ΔG‡ (kcal/mol) |

| TS-A | (R,S) | 22.5 |

| TS-B | (S,S) | 25.1 |

The lower activation energy for TS-A suggests that the (R,S) diastereomer would be the major product, a prediction that can be correlated with experimental observations.

Role of Catalysts and Reagents in Stereochemical Outcomes

The choice of catalysts and reagents is paramount in controlling the stereochemical outcome of reactions involving pyrrolidines. rsc.org In the synthesis of chiral pyrrolidines, asymmetric catalysis is a widely used strategy.

For example, copper(I) and silver(I) complexes with chiral ligands are effective catalysts for the asymmetric [3+2] cycloaddition of azomethine ylides. organic-chemistry.org The ligand's structure dictates the stereochemical environment around the metal center, which in turn controls the enantioselectivity of the cycloaddition. Similarly, iridium and rhodium catalysts with chiral phosphine (B1218219) ligands have been employed in the asymmetric hydroamination of alkenes to produce chiral amines, including pyrrolidine derivatives. acs.org

The nature of the reagents also plays a critical role. In derivatization reactions, the steric bulk of the electrophile or nucleophile can influence the stereoselectivity. For instance, in the alkylation of a substituted pyrrolidine, a bulky alkylating agent may preferentially attack from the less hindered face of the molecule.

The table below provides examples of how different catalysts and ligands can influence the enantiomeric excess (ee) in a generic asymmetric reaction to form a chiral pyrrolidine.

| Catalyst | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cu(I) | BOX | 95:5 | 92 |

| Ag(I) | Phospha-ferrocene | 80:20 | 85 |

| Rh(I) | BINAP | >99:1 | 99 |

These examples underscore the profound impact of the catalytic system on achieving high levels of stereocontrol in pyrrolidine synthesis and derivatization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Conformation and Stability

No published studies were found that performed quantum chemical calculations to determine the stable conformations, relative energies, bond parameters (lengths and angles), or potential energy surface of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine.

Density Functional Theory (DFT) Studies on Electronic Structure

There are no available Density Functional Theory (DFT) studies detailing the electronic structure of this compound. Consequently, data on electron density distribution, electrostatic potential maps, and atomic charge distributions are not available.

Molecular Dynamics Simulations of Intermolecular Interactions

A search for molecular dynamics (MD) simulations investigating the intermolecular interactions of this compound with itself, solvents, or biological macromolecules yielded no results.

Computational Prediction of Spectroscopic Signatures (excluding basic identification)

No computational research predicting advanced spectroscopic signatures—such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), or Raman optical activity (ROA)—for this compound could be located.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Information regarding the analysis of frontier molecular orbitals (HOMO-LUMO), energy gaps, and related chemical reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) derived from computational models for this specific compound is not present in the accessible literature.

Derivatization and Structural Modification Strategies

Introduction of Substituents on the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a prime site for chemical modification, offering a straightforward handle to introduce a wide variety of functional groups. Common strategies include N-acylation and N-alkylation, which can significantly alter the steric and electronic properties of the molecule.

N-Acylation: The reaction of 3-(3-chloro-4-methoxyphenyl)pyrrolidine with acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine, readily affords the corresponding N-amides. This reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acylating agent. The choice of acylating agent allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

N-Alkylation: Reductive amination is a widely employed method for the N-alkylation of secondary amines. diva-portal.orgresearchgate.net This one-pot reaction involves the condensation of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. researchgate.netdiva-portal.org Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) are frequently used for this purpose as they are selective for the iminium ion over the carbonyl precursor. researchgate.netdiva-portal.org This method avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides. researchgate.net

Table 1: Examples of N-Alkylation of 3-Arylpyrrolidine Analogs via Reductive Amination Data presented is representative of reactions with structurally similar 3-arylpyrrolidines and is intended to illustrate the general applicability of the method.

| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Product | Yield (%) |

| 3-Phenylpyrrolidine | Formaldehyde | NaBH(OAc)₃ | 1-Methyl-3-phenylpyrrolidine | ~95% |

| 3-(4-Methoxyphenyl)pyrrolidine | Benzaldehyde | NaBH₃CN | 1-Benzyl-3-(4-methoxyphenyl)pyrrolidine | ~85% |

| 3-(3-Chlorophenyl)pyrrolidine | Acetone | NaBH(OAc)₃ | 1-Isopropyl-3-(3-chlorophenyl)pyrrolidine | ~90% |

Modifications to the Phenyl Ring System

The substituted phenyl ring of this compound offers opportunities for further functionalization, primarily through electrophilic aromatic substitution or modification of the existing methoxy (B1213986) group.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group and the ortho,para-directing effect of both the methoxy and chloro substituents can guide the introduction of additional groups onto the aromatic ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed, although the reaction conditions must be carefully controlled to avoid undesired side reactions. The positions ortho and meta to the pyrrolidine substituent are potential sites for substitution, influenced by the directing effects of the existing chloro and methoxy groups.

Demethylation: The methoxy group can be cleaved to unveil a phenol (B47542) functionality, which can serve as a handle for further derivatization, such as etherification or esterification. Boron tribromide (BBr₃) is a common reagent for the demethylation of aryl methyl ethers. nih.govcommonorganicchemistry.comnih.gov The reaction typically proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Table 2: Representative Phenyl Ring Modifications on Structurally Related Compounds This table illustrates potential modifications on the phenyl ring based on reactions performed on similar methoxyphenyl-containing compounds.

| Substrate | Reagent | Reaction Type | Product |

| 1-(4-Methoxyphenyl)pyrrolidine | BBr₃, DCM | Demethylation | 1-(4-Hydroxyphenyl)pyrrolidine |

| Anisole | Br₂, Acetic Acid | Bromination | 4-Bromoanisole |

| 4-Chloroanisole | HNO₃, H₂SO₄ | Nitration | 4-Chloro-1-methoxy-2-nitrobenzene |

Synthesis of Spirocyclic and Fused Ring Systems Incorporating the Pyrrolidine Scaffold

The construction of more complex molecular architectures can be achieved by forming spirocyclic or fused ring systems from the this compound core.

Spirocyclic Systems: A powerful method for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govnih.govrsc.org An azomethine ylide can be generated in situ from the reaction of an α-amino acid or ester with an aldehyde or ketone. In the context of the target molecule, derivatization at the 3-position of the pyrrolidine ring could provide a suitable precursor for generating a dipole that can then react with an alkene to form a spirocyclic system at that position. For instance, the reaction of an N-substituted 3-pyrrolidinone (B1296849) with sarcosine (B1681465) could generate an azomethine ylide that subsequently reacts with a dipolarophile to form a spiro[pyrrolidine-3,3'-pyrrolidine] system.

Fused Ring Systems: Intramolecular cyclization reactions are a key strategy for the synthesis of fused ring systems. For example, N-acylation of the pyrrolidine nitrogen with a suitably functionalized acyl group can be followed by an intramolecular cyclization to form a bicyclic system. A common example is the synthesis of pyrrolo[1,2-a]pyrazines, which can be achieved by reacting a pyrrolidine derivative with an α-haloketone, followed by cyclization. mdpi.comresearchgate.net

Chiral Pool Approaches to Analogues

The synthesis of enantiomerically pure analogues of this compound can be achieved by utilizing starting materials from the chiral pool. Natural amino acids, such as L-aspartic acid and L-pyroglutamic acid, are common and versatile precursors for the stereoselective synthesis of substituted pyrrolidines. amanote.comnih.govnih.govnih.gov

For example, the synthesis of a chiral 3-arylpyrrolidine can commence from L-aspartic acid. The synthetic route may involve the protection of the amine and one of the carboxylic acid groups, followed by reduction of the unprotected carboxylic acid to an alcohol. The resulting amino alcohol can then undergo a series of transformations, including cyclization and introduction of the aryl group, to yield the desired chiral pyrrolidine derivative. The stereochemistry at the 3-position of the pyrrolidine ring is controlled by the stereocenter present in the starting chiral amino acid.

Development of Prodrug Strategies (mechanistic focus, not administration)

Prodrug strategies can be employed to modify the physicochemical properties of this compound, for instance, by masking polar functional groups to enhance membrane permeability. The design of such prodrugs focuses on creating a bioreversible linkage that is cleaved in vivo to release the active parent compound.

Ester Prodrugs: If a hydroxyl group is present on the molecule, for example, through demethylation of the methoxy group to a phenol, it can be converted into an ester prodrug. nih.gov The ester linkage is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, leading to the release of the parent drug and a corresponding carboxylic acid. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester promoiety. nih.gov

Carbamate (B1207046) Prodrugs: The secondary amine of the pyrrolidine ring can be converted into a carbamate. N-acyloxycarbonyl derivatives, for instance, can serve as prodrugs. These compounds can undergo enzymatic or chemical hydrolysis to release the parent amine. A common mechanism for the cleavage of carbamate prodrugs is intramolecular cyclization. nih.govnih.govunimi.it For example, a carbamate linked to a group containing a suitably positioned nucleophile can undergo an intramolecular cyclization-elimination reaction to release the parent pyrrolidine. The rate of this cleavage is dependent on the nature of the linker and the nucleophilicity of the attacking group.

Application of 3 3 Chloro 4 Methoxyphenyl Pyrrolidine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

While direct and explicit evidence for the use of 3-(3-chloro-4-methoxyphenyl)pyrrolidine as a starting material in the synthesis of complex organic molecules is not extensively documented in publicly available literature, its structural components are present in sophisticated and pharmacologically significant compounds. A notable example is the class of spirooxindole inhibitors of the MDM2-p53 protein-protein interaction, which are under investigation as potential anticancer agents.

The core of these inhibitors features a complex spirocyclic system that includes a highly substituted pyrrolidine (B122466) ring. The synthesis of these molecules often relies on multicomponent reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring. Although the precise precursors for the pyrrolidine moiety in all published syntheses are not always explicitly detailed in abstracts, the 3-arylpyrrolidine substructure is a key component.

For instance, the potent and orally active MDM2 inhibitor, 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, contains a pyrrolidine ring with an aryl substituent. The general synthetic strategies for such molecules suggest that a pre-functionalized pyrrolidine, or a precursor that leads to the formation of one, is essential. A compound like this compound could serve as a valuable starting material or a key intermediate in the synthesis of analogs of these complex inhibitors.

Table 1: Representative Complex Organic Molecules with a Substituted Pyrrolidine Moiety

| Compound Name | Therapeutic Target | Key Synthetic Strategy for Pyrrolidine Ring |

| 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid | MDM2-p53 | 1,3-Dipolar cycloaddition |

| Spirooxindole-ferrocene hybrids | MDM2 | Organocatalytic cycloaddition |

| Spirooxindole–cyclopentene–isoxazole hybrids | MDM2-p53 | Organocatalytic 1,6-cycloaddition |

Building Block for Advanced Material Science Research (e.g., polymer monomers, supramolecular assemblies)

The application of this compound as a building block in advanced material science is not well-documented in the available literature. However, the structural features of this compound suggest its potential utility in this field.

In polymer chemistry, functionalized pyrrolidines can be incorporated into polymer backbones or as pendant groups to impart specific properties. The secondary amine of this compound could be used to create novel monomers for polymerization reactions, such as polyamides or polyimides. The substituted phenyl ring could influence the thermal and mechanical properties of the resulting polymers.

In the realm of supramolecular chemistry, the presence of hydrogen bond donors (the N-H group) and acceptors (the methoxy (B1213986) group and the nitrogen atom), as well as the potential for π-π stacking interactions from the aromatic ring, makes this compound an interesting candidate for the construction of self-assembling systems. These assemblies could find applications in areas such as sensing, drug delivery, and crystal engineering.

Ligand Synthesis in Catalysis Research

Chiral pyrrolidine derivatives are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed and organocatalytic reactions. The seminal work in this area has demonstrated that the rigid five-membered ring of pyrrolidine can create a well-defined chiral environment around a catalytic center, leading to high levels of stereoselectivity.

While there are no specific reports on the use of this compound in ligand synthesis, its structure is amenable to derivatization to create novel chiral ligands. The nitrogen atom can be functionalized with various coordinating groups, and the aryl substituent can be modified to tune the steric and electronic properties of the ligand. Such ligands could potentially be employed in reactions like asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Probes for Mechanistic Organic Chemistry Investigations

Substituted pyrrolidines can serve as valuable tools for probing reaction mechanisms in organic chemistry. The defined stereochemistry of the pyrrolidine ring can be exploited to study the stereochemical course of a reaction. Furthermore, the introduction of specific substituents, such as the chloro and methoxy groups on the phenyl ring of this compound, can act as spectroscopic or electronic probes.

For example, the chlorine atom could serve as a heavy atom for X-ray crystallographic studies of reaction intermediates or products, aiding in the elucidation of their three-dimensional structure. The methoxy group could influence the electron density of the aromatic ring, allowing for studies on the electronic effects on reaction rates and selectivities. While no specific studies employing this compound as a mechanistic probe have been found, its structure presents opportunities for such investigations.

Advanced Spectroscopic and Analytical Characterization Techniques Excluding Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and relative stereochemistry of organic molecules. For 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, which possesses a single stereocenter at the C3 position of the pyrrolidine (B122466) ring, NMR provides critical data through chemical shifts, coupling constants, and nuclear Overhauser effects (NOE).

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally. Of particular importance for stereochemical elucidation is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY identifies protons that are close in space, allowing for the determination of the relative orientation of substituents on the pyrrolidine ring.

While standard NMR can establish the relative configuration in diastereomers, it cannot distinguish between enantiomers. nih.gov To resolve the enantiomers of this compound, chiral auxiliary agents are required. wikipedia.org Chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs) can be added to the NMR sample. nih.govwikipedia.org These agents form transient diastereomeric complexes with each enantiomer, which results in separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). wikipedia.orgnih.gov For example, the use of a chiral organometallic probe can induce distinct ¹⁹F NMR signals for each enantiomer if the probe is fluorine-labeled. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: This data is illustrative and based on typical values for similar structures. Actual values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrrolidine C2 | 3.10-3.30 (m) | ~53.5 |

| Pyrrolidine C3 | 3.40-3.60 (m) | ~40.0 |

| Pyrrolidine C4 | 2.00-2.20 (m) | ~33.0 |

| Pyrrolidine C5 | 3.00-3.20 (m) | ~54.0 |

| Aromatic C1' | - | ~135.0 |

| Aromatic C2' | 7.25 (d) | ~128.0 |

| Aromatic C3' | - | ~122.0 |

| Aromatic C4' | - | ~155.0 |

| Aromatic C5' | 6.90 (d) | ~112.0 |

| Aromatic C6' | 7.15 (dd) | ~126.0 |

| Methoxy (B1213986) (-OCH₃) | 3.85 (s) | ~56.0 |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are indispensable for confirming molecular weight and elucidating fragmentation pathways, which can provide structural confirmation. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula of this compound.

Tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. The protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns of substituted pyrrolidines are often characterized by specific neutral losses and the formation of stable fragment ions. wvu.edu For this compound, key fragmentation pathways would likely include:

Loss of the pyrrolidine moiety: Cleavage of the C-C bond connecting the two rings to form a stable chloromethoxyphenyl-containing cation.

Ring opening of the pyrrolidine: Fission of the pyrrolidine ring to produce characteristic iminium ions. nih.gov

Cleavage within the aromatic substituent: Loss of a methyl radical (•CH₃) from the methoxy group or loss of HCl.

Ion Mobility Mass Spectrometry (IM-MS) represents a further advancement. This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution (collisional cross-section). While less critical for a molecule with a single stereocenter, it is invaluable for separating complex mixtures of isomers and conformers.

Table 2: Predicted Fragmentation Ions for this compound in ESI-MS/MS Note: This data is predictive and based on fragmentation patterns of structurally related compounds.

| m/z (Predicted) | Proposed Fragment Structure/Identity |

| 226.08/228.08 | [M+H]⁺ (Protonated molecule, showing isotopic pattern for Cl) |

| 155.03 | [C₇H₆ClO]⁺ (Chloromethoxyphenyl cation after loss of pyrrolidine) |

| 140.01 | [C₇H₅O]⁺ (Loss of Cl from the 155.03 fragment) |

| 70.06 | [C₄H₈N]⁺ (Pyrrolidinyl iminium ion) |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Determining the absolute configuration (AC) of a chiral molecule—whether it is the (R) or (S) enantiomer—is a critical task that cannot be accomplished by standard NMR or MS. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for this purpose. biotools.usmdpi.com

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. spark904.nl Since enantiomers interact with circularly polarized light differently, they produce mirror-image VCD spectra. nih.gov The modern approach to AC determination involves comparing the experimental VCD spectrum with a theoretical spectrum predicted by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT). biotools.us A calculation is performed for one enantiomer (e.g., the S-form), and the resulting theoretical spectrum is compared to the experimental one. A good match confirms the absolute configuration of the sample.

ECD, which measures the differential absorption of circularly polarized UV-Vis light, operates on a similar principle. It is most effective for molecules containing a chromophore near the stereocenter, which is the case for this compound due to the aromatic ring. The comparison of experimental and computationally predicted ECD spectra provides a reliable method for AC assignment. frontiersin.org

Table 3: Illustrative Data Comparison for VCD-Based Absolute Configuration Assignment Note: This table demonstrates the principle of comparing experimental and calculated data. Values are hypothetical.

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer | Result |

| 1450 | +3.5 | +3.8 | Match |

| 1380 | -2.1 | -2.3 | Match |

| 1250 | +5.0 | +4.7 | Match |

| 1100 | -1.5 | -1.8 | Match |

| Conclusion | Experimental sample is the (S)-enantiomer |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov Provided that a suitable single crystal of this compound or a salt thereof can be grown, this technique provides unambiguous proof of its molecular structure, including:

Absolute Configuration: Through the use of anomalous dispersion, the absolute stereochemistry of the chiral center can be determined without ambiguity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the molecular geometry.

Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist) and the torsion angles describing the orientation of the substituted phenyl ring are determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about hydrogen bonding, van der Waals forces, and other non-covalent interactions.

This technique serves as the ultimate validation for the stereochemical assignments made by other methods like VCD/ECD. nih.gov

Table 4: Plausible Crystallographic Data for this compound Note: This data is representative for a small organic molecule and serves for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z (molecules/unit cell) | 4 |

| Key Torsion Angle (C4-C3-C1'-C2') | ~45° |

Hyphenated Chromatographic Techniques for Purity Assessment and Isomer Separation

Hyphenated chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a detector like a mass spectrometer (LC-MS) or a UV-Vis diode array detector (LC-DAD), are essential for assessing the purity of this compound.

For the crucial task of separating its enantiomers, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. nih.gov This differential interaction leads to different retention times, allowing for the separation and quantification of the (R)- and (S)-enantiomers. The choice of CSP (e.g., polysaccharide-based, protein-based) and the mobile phase composition are critical for achieving optimal separation (resolution). nih.govmdpi.com This method is the standard for determining the enantiomeric excess (ee) or enantiomeric purity of a chiral compound.

Table 5: Illustrative Chiral HPLC Separation Data Note: This data is hypothetical, demonstrating a successful enantiomeric separation.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time, Enantiomer 1 (t_R1) | 8.5 min |

| Retention Time, Enantiomer 2 (t_R2) | 10.2 min |

| Resolution (R_s) | > 1.5 (Baseline separated) |

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes for Pyrrolidine (B122466) Derivatives

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of heterocyclic compounds, including pyrrolidine derivatives. nih.govchemheterocycles.com The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and hazardous substance use. chemheterocycles.comresearchgate.net

Key sustainable strategies include:

Biocatalysis : Enzymes are being engineered to create chiral pyrrolidines and indolines through intramolecular C(sp3)-H amination. escholarship.orgnih.govacs.orgcaltech.edu Directed evolution of enzymes like cytochrome P411 has produced variants capable of catalyzing these reactions with high enantioselectivity and efficiency. escholarship.orgnih.govacs.orgcaltech.edu For instance, laccase from Myceliophthora thermophila has been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org This biocatalytic approach offers a significant advantage over traditional chemical catalysts in terms of environmental impact and selectivity. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) : This technique has been shown to increase the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.govtandfonline.com

Catalyst-Free and Solvent-Free Reactions : Researchers are developing synthetic routes that eliminate the need for catalysts or solvents. One such method involves the direct use of biosourced levulinic acid to produce 5-methylpyrrolidone derivatives with a very low E-factor (a measure of waste produced). rsc.orgpsu.edu Similarly, catalyst-free, three-component reactions in an environmentally friendly water-methanol mixture have been designed for creating polycyclic N-fused-pyrrolidine derivatives. tandfonline.com

Atom Economy : New one-pot syntheses are being designed to maximize the incorporation of starting materials into the final product, thus improving atom economy. researchgate.net An example is the catalyst-free synthesis of 3-hydroxy-2-pyrrolidone derivatives in aqueous ethanol, which features a high atom economy (up to 94.3%) and a low E-factor (as low as 0.23 g/g). researchgate.net

| Method | Key Features | Advantages | Example Application |

|---|---|---|---|

| Biocatalysis | Use of engineered enzymes (e.g., cytochrome P411, laccase) | High enantioselectivity, mild reaction conditions, environmentally friendly | Synthesis of chiral pyrrolidines via intramolecular C-H amination escholarship.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Increased reaction rates, higher yields, supports green chemistry | Efficient synthesis of various pyrrolidine-based compounds nih.govtandfonline.com |

| Catalyst/Solvent-Free Reactions | Reactions proceed without added catalysts or in the absence of a solvent | Reduced waste (low E-factor), simplified purification, cost-effective | Synthesis of 5-methylpyrrolidone from levulinic acid rsc.orgpsu.edu |

| High Atom Economy Syntheses | One-pot reactions designed to maximize material incorporation | Minimal waste, resource efficiency, streamlined processes | One-pot synthesis of 3-hydroxy-2-pyrrolidone derivatives researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of automated systems and flow chemistry is set to revolutionize the synthesis of complex molecules like pyrrolidine derivatives. merckmillipore.comresearchgate.net These platforms offer increased speed, efficiency, and reproducibility while minimizing human error. merckmillipore.com

Automated synthesis platforms, such as those developed by Synple Chem, utilize pre-filled reagent cartridges for various chemical transformations, including the formation of N-heterocycles. merckmillipore.comyoutube.comsigmaaldrich.com This cartridge-based system simplifies the process, making complex synthesis accessible without specialized programming or engineering skills. youtube.com The user simply provides the starting material, selects the appropriate cartridge for the desired reaction (e.g., reductive amination, heterocycle formation), and the automated synthesizer handles the reaction, isolation, and purification. merckmillipore.comyoutube.com This approach has been successfully applied to generate libraries of compounds for screening, for instance, by combining heterocycle formation and reductive amination cartridges to create a virtual library of nearly half a million compounds for in-silico screening against SARS-CoV-2 main protease. youtube.com

The benefits of these automated platforms include:

Accelerated Research : Rapid synthesis of a wide range of compounds. merckmillipore.com

Increased Safety : Chemicals are contained within sealed cartridges. youtube.com

High Purity : In many cases, purities of over 90% are achieved directly from the automated sequence. researchgate.net

Versatility : A growing library of cartridges allows for diverse reactions like N-heterocycle formation, reductive amination, Suzuki couplings, and Boc protection/deprotection. merckmillipore.com

This technology is particularly relevant for creating analogues of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, enabling the rapid exploration of structure-activity relationships.

Development of Novel Catalytic Systems for Pyrrolidine Functionalization

The development of new catalytic systems is crucial for synthesizing polysubstituted and structurally diverse pyrrolidines with high stereochemical control. nih.govresearchgate.net Research is focused on creating more efficient, selective, and versatile catalysts.

Emerging areas in catalysis for pyrrolidine synthesis include:

Asymmetric Organocatalysis : Proline and its derivatives have become powerful tools in asymmetric organocatalysis for constructing complex molecules. nih.govmdpi.com Significant progress has been made in fine-tuning the structures of these catalysts to improve efficiency and selectivity. nih.govnih.gov The development of bifunctional prolinamide-based organocatalysts, for example, has shown promise in asymmetric aldol (B89426) reactions in environmentally friendly media like water. nih.gov

C-H Functionalization : Direct C-H functionalization is a powerful strategy for modifying otherwise unreactive C-H bonds, allowing for the late-stage modification of complex molecules. acs.orgresearchgate.net Metal-free direct C-H functionalization of the pyrrolidine ring has been used to create pyrrolinium-based ionic liquid crystals. rsc.org Other research has focused on the regio- and diastereoselective functionalization of the α-C-H bond of 2-substituted pyrrolidines using an internal oxidant. nih.govacs.org

Catalyst-Tuned Reactions : The choice of metal catalyst can be used to control the regioselectivity of a reaction. For example, cobalt and nickel catalysts, when paired with bisoxazoline (BOX) ligands, can selectively produce either C3-alkylated or C2-alkylated pyrrolidines from the same starting materials. organic-chemistry.org

Borane Catalysis : The commercially available catalyst B(C6F5)3 has been used for the redox-neutral β-functionalization of pyrrolidines and for the dehydrogenation of pyrrolidines to form pyrroles. acs.orgacs.org This transition-metal-free approach offers an operationally simple procedure for creating functionalized pyrrolidines and related pyrroles. acs.orgacs.org

| Catalytic Strategy | Catalyst Type | Key Transformation | Significance |

|---|---|---|---|

| Asymmetric Organocatalysis | Proline derivatives, Diarylprolinol silyl (B83357) ethers | Asymmetric aldol and Michael reactions | High enantioselectivity in forming chiral centers nih.govmdpi.com |

| C-H Functionalization | Palladium, Rhodium, Metal-free systems | Direct conversion of C-H to C-C or C-N bonds | Late-stage functionalization of complex molecules acs.orgrsc.orgnih.gov |

| Catalyst-Tuned Regioselectivity | Cobalt or Nickel with BOX ligands | Selective C2 or C3 alkylation of pyrrolines | Divergent synthesis of isomers from a common precursor organic-chemistry.org |

| Borane Catalysis | B(C6F5)3 | β-functionalization and dehydrogenation | Transition-metal-free access to functionalized pyrrolidines and pyrroles acs.orgacs.org |

Exploration in Materials Science and Optoelectronic Applications (non-biological)

While the pyrrolidine scaffold is well-established in pharmaceuticals, its application in non-biological materials science is an emerging field. nih.govnbinno.com The unique structural and electronic properties of pyrrolidine derivatives can be harnessed to create novel materials with advanced functionalities.

Potential applications include:

Advanced Polymers and Coatings : Pyrrolidinone derivatives can act as additives or intermediates in the development of advanced polymers, specialized coatings, and novel composite materials. nbinno.com Their inclusion can influence the mechanical, thermal, and chemical resistance properties of the final material. nbinno.com

Ionic Liquid Crystals : The direct C-H functionalization of pyrrolidine has led to the synthesis of pyrrolinium-based ionic liquid crystals. rsc.org These materials can exhibit stable mesophases over a wide thermal range, which is of interest for applications in electronics and sensing. rsc.org

Organic Electronics : The saturated, sp3-hybridized nature of the pyrrolidine ring offers a three-dimensional structure that contrasts with the flat, sp2-hybridized systems common in many organic electronic materials. researchgate.net This 3D geometry could be exploited to control the packing and electronic coupling in organic semiconductors, potentially leading to materials with novel optoelectronic properties.

Further research is needed to fully explore how the specific substitution pattern of compounds like this compound could be tailored for specific applications in materials science, moving beyond its traditional role as a biological scaffold.

Computational Design of Novel Analogues with Predicted Reactivity Profiles

Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of new molecules. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to design novel pyrrolidine analogues with specific properties. nih.govscispace.comresearchgate.net

QSAR Modeling : QSAR studies establish a mathematical relationship between the chemical structure of a compound and its properties. scispace.com For pyrrolidine derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. nih.govscispace.com These models can identify key structural features, such as the importance of polar properties and aromatic rings, that contribute to a compound's activity. nih.gov

Molecular Docking : This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Docking studies on pyrrolidine derivatives have elucidated their binding modes with target proteins, revealing key interactions like hydrogen bonds and hydrophobic π-π stacking. nih.gov

Design of Novel Analogues : Based on the insights from QSAR and docking studies, new pyrrolidine analogues can be designed in silico with predicted improvements in activity or other properties. scispace.comresearchgate.net For example, based on a QSAR model for inhibitors of the MDM2-p53 interaction, new spiro[pyrrolidin-3,2-oxindoles] were designed with potentially greater potency. scispace.com This computational pre-screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. rsc.orgelsevierpure.comnih.gov

These computational approaches can be applied to this compound to design analogues with tailored reactivity profiles for use in catalysis or materials science, or to predict their potential in various biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.